molecular formula C16H11ClN4 B11044472 2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11044472
M. Wt: 294.74 g/mol
InChI Key: BYBSIHGVMUPDTL-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a 4-chlorobenzyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclocondensation of 4-hydrazinoquinazoline with appropriate reagents. One common method includes the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline derivative . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as mentioned above. The use of microwave-assisted synthesis can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and has high dipole moments, allowing it to interact with various biomolecular targets. It has been shown to possess affinity for adenosine and benzodiazepine receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the quinazoline ring, which imparts distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H11ClN4/c17-12-7-5-11(6-8-12)9-15-19-16-13-3-1-2-4-14(13)18-10-21(16)20-15/h1-8,10H,9H2

InChI Key

BYBSIHGVMUPDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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